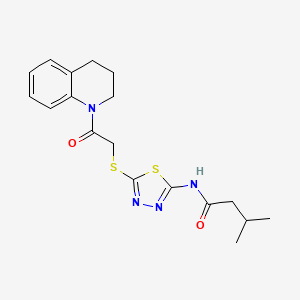
N-(5-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)-3-甲基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a molecule of significant interest due to its potential applications in various scientific fields. The structure comprises a thiadiazole ring linked to a quinoline moiety through a thioether bond, and it features functional groups that suggest reactivity and specificity in biological systems.
科学研究应用
The compound has broad applications across various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules, owing to its multiple functional groups.
Biology: Serves as a tool for studying the interactions of thiadiazole and quinoline derivatives with biological macromolecules.
Medicine: Potential therapeutic applications due to its likely interaction with enzymes and receptors.
Industry: Possible use as a component in materials science, including polymers and nanomaterials.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically begins with the preparation of the 1,3,4-thiadiazole ring, which involves cyclization reactions of thiosemicarbazide with carboxylic acid derivatives.
Step 2: The 3,4-dihydroquinoline moiety is synthesized through a Povarov reaction, which involves the condensation of aniline, an aldehyde, and an alkene.
Step 3: These two intermediates are then coupled through a thioether linkage, often using thiol-ene click chemistry under mild conditions.
Step 4: Finally, the 3-methylbutanamide group is introduced through standard amide bond formation techniques using coupling reagents such as EDC or HATU.
Industrial Production Methods:
Industrial production of this compound would involve optimizing each step of the synthesis for scale, purity, and yield.
Automated continuous flow reactors might be employed to ensure precise reaction conditions and consistent product quality.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The quinoline ring can undergo oxidation, typically with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound might involve the thiadiazole ring, which can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The functional groups on the thiadiazole and quinoline rings allow for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions Used:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), Electrophiles (e.g., alkyl halides, acyl halides)
Major Products Formed:
Oxidized quinoline derivatives
Reduced thiadiazole or quinoline derivatives
Substituted thiadiazole and quinoline compounds
作用机制
Mechanism and Molecular Targets:
The compound interacts with specific proteins and enzymes, possibly inhibiting or modifying their activity through covalent or non-covalent interactions.
The quinoline moiety is known for its ability to intercalate with DNA, while the thiadiazole ring might interact with metal ions or amino acid residues in proteins.
Pathways Involved:
Signal transduction pathways
Enzymatic reaction pathways
DNA synthesis and repair pathways
相似化合物的比较
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can be compared with other quinoline-thiadiazole derivatives.
Compounds like N-(5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl)-2-oxoacetamide and N-(5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl)-3-methylpentanamide .
Uniqueness:
The unique combination of functional groups and the specific structure of the compound confer distinct biological activities and chemical reactivity.
Its specific mechanism of action and pathways differentiate it from other thiadiazole and quinoline derivatives, highlighting its potential for targeted applications in research and industry.
属性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-12(2)10-15(23)19-17-20-21-18(26-17)25-11-16(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGZKABUOZUPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
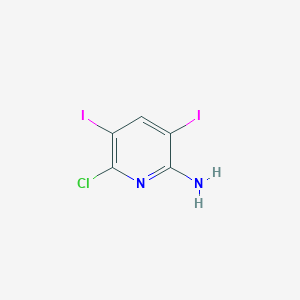
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2412500.png)
![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)
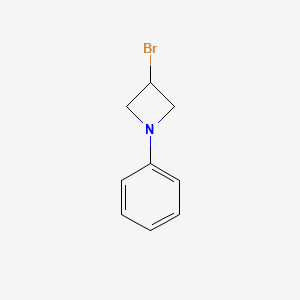
![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)
![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)
![N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2412510.png)
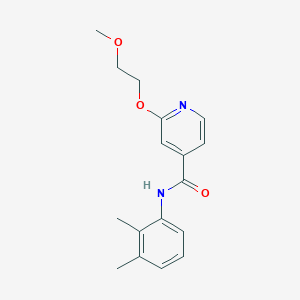
![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)
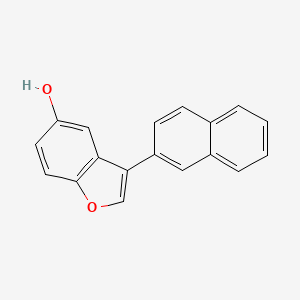
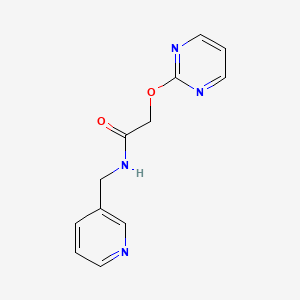
![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)
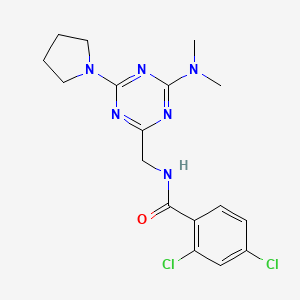
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)
